molecular formula C19H21N3O5 B1669832 Darodipine CAS No. 72803-02-2

Darodipine

Cat. No. B1669832
CAS RN: 72803-02-2
M. Wt: 371.4 g/mol
InChI Key: QERUYFVNIOLCHV-UHFFFAOYSA-N
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Patent
US04466972

Procedure details

3.2 g of 2,1,3-benzoxadiazole-4-aldehyde, 5.7 g of acetoacetic acid ethyl ester, 2.5 ml of concentrated ammonia and 10 ml of ethanol are refluxed for 6 hours. The mixture is subsequently evaporated and the residual oil is chromatographed on silica gel with chloroform/acetic acid ethyl ester (9:1) to yield the title compound. The product is recrystallised from toluene, m.p. 153°-155°.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[O:2][N:3]=[C:4]2[C:9]([CH:10]=O)=[CH:8][CH:7]=[CH:6][C:5]=12.[CH2:12]([O:14][C:15](=[O:20])[CH2:16][C:17]([CH3:19])=O)[CH3:13].[NH3:21]>C(O)C>[CH2:12]([O:14][C:15]([C:16]1[CH:10]([C:9]2[C:4]3[C:5](=[N:1][O:2][N:3]=3)[CH:6]=[CH:7][CH:8]=2)[C:16]([C:15]([O:14][CH2:12][CH3:13])=[O:20])=[C:17]([CH3:19])[NH:21][C:17]=1[CH3:19])=[O:20])[CH3:13]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
N=1ON=C2C1C=CC=C2C=O
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is subsequently evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil is chromatographed on silica gel with chloroform/acetic acid ethyl ester (9:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(=C(C1C1=CC=CC2=NON=C21)C(=O)OCC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.